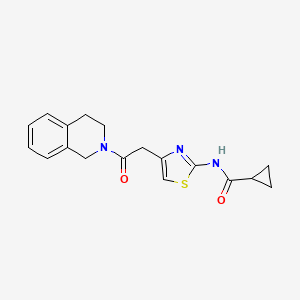
N-(4-(2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound notable for its potential in various scientific fields. This compound is structurally intricate, with a dihydroisoquinoline moiety connected to a thiazole ring through an oxoethyl linker, which is further attached to a cyclopropanecarboxamide group.
科学研究应用
Chemistry: In chemistry, it serves as a precursor or intermediate in the synthesis of various complex molecules due to its rich functionality.
Biology: The compound’s structure lends itself to interactions with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential pharmacological properties are explored for therapeutic purposes, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s applications extend to materials science, where its unique structural attributes might be utilized in creating novel materials with desirable properties.
作用机制
Isoquinolines
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a strong odor, and is used in making dyes, drugs, and insecticides .
Thiazoles
Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives. Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multistep organic synthesis.
Formation of the dihydroisoquinoline core: : This can be achieved via Pictet-Spengler condensation involving an aromatic aldehyde and an amine, followed by reduction.
Construction of the thiazole ring: : This is often synthesized through a Hantzsch thiazole synthesis which involves the condensation of α-haloketones with thioamides.
Coupling of the two moieties: : The oxoethyl linker is introduced, typically through alkylation reactions.
Attachment of the cyclopropanecarboxamide: : This final step can involve cyclopropanation reactions and subsequent amidation.
Industrial Production Methods: On an industrial scale, these synthesis routes need to be optimized for yield, purity, and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to scale up the production, ensuring consistent quality.
化学反应分析
Types of Reactions:
Oxidation: : The compound might undergo oxidation at the thiazole ring or the isoquinoline moiety.
Reduction: : The oxoethyl linker can be reduced to form alcohol derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the thiazole ring and the isoquinoline moiety.
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Halogenated reagents or organometallic compounds for nucleophilic substitution.
Major Products: Products formed from these reactions are typically derivatives that may retain the core structure but with functional groups altered or added, enabling further studies in diverse fields.
相似化合物的比较
When compared to similar compounds like dihydroisoquinolines or thiazoles, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide stands out due to its combined functionalities and the presence of a cyclopropanecarboxamide group, which imparts unique reactivity and stability.
Similar Compounds:Dihydroisoquinoline derivatives
Thiazole-based compounds
Cyclopropanecarboxamide derivatives
These similar compounds are often used in medicinal chemistry and materials science, but none combine all three functional groups in the same manner, highlighting the uniqueness of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-8-7-12-3-1-2-4-14(12)10-21)9-15-11-24-18(19-15)20-17(23)13-5-6-13/h1-4,11,13H,5-10H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXRCMVQUSLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
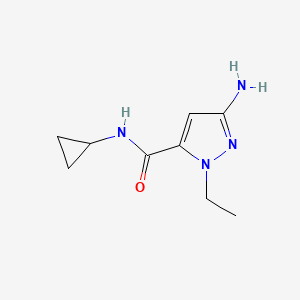

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)
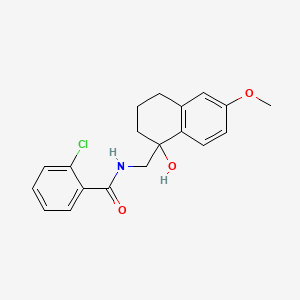
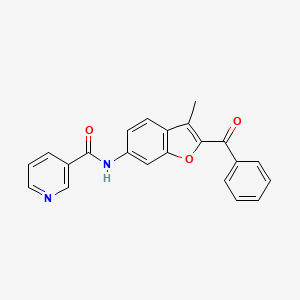
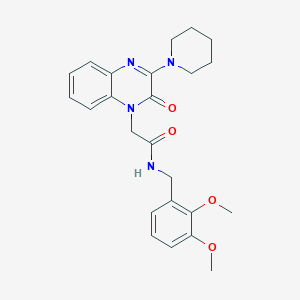
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)
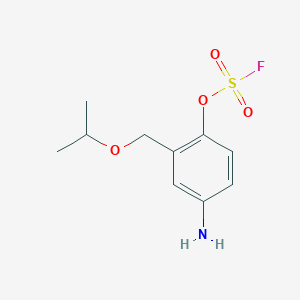
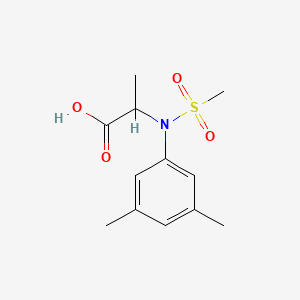
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
